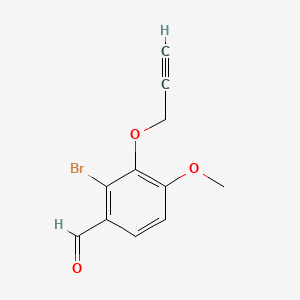
2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a prop-2-yn-1-yloxy group attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde typically involves the alkylation of the corresponding phenol with propargyl bromide. A common method includes dissolving the phenol in dry dimethylformamide (DMF) and adding cesium carbonate (Cs2CO3) as a base. Propargyl bromide is then added to the mixture, and the reaction is monitored by thin-layer chromatography (TLC). After completion, the mixture is diluted with ether and washed with brine to remove DMF .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography.
化学反应分析
Nucleophilic Substitution Reactions
The bromine atom at the ortho position undergoes nucleophilic substitution under specific conditions:
-
The electron-withdrawing aldehyde group enhances the leaving-group ability of bromine.
-
Propargyl ether stability under basic conditions is confirmed by retention of the alkyne moiety post-reaction .
Click Chemistry (Alkyne-Azide Cycloaddition)
The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
-
Reactions proceed regioselectively to form 1,4-disubstituted triazoles.
-
Methoxy and aldehyde groups remain intact under these conditions .
Aldehyde Oxidation/Reduction
The aldehyde group undergoes controlled redox transformations:
-
Over-oxidation risks are mitigated using NaBH₄ for alcohol synthesis.
Cross-Coupling Reactions
Palladium-catalyzed couplings leverage the bromine atom:
| Coupling Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 70-85% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Conjugated alkynes | 68% |
Polymerization via Alkyne Groups
The terminal alkyne enables incorporation into polymeric structures:
| Monomer Partner | Conditions | Polymer Properties | Reference |
|---|---|---|---|
| Diazido-polyethylene glycol | Cu(I), DMF, 50°C | Hydrogel with tunable swelling ratio | |
| Azide-functionalized polystyrene | CuBr/PMDETA, rt | Block copolymers |
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis : Propargyl ether cleaves in concentrated HCl/THF (1:1) at reflux, yielding 2-bromo-4-methoxy-3-hydroxybenzaldehyde (92% yield) .
-
Basic Conditions : Aldehyde group remains stable in NaOH/EtOH (pH < 10), but degrades at higher pH .
This compound’s versatility makes it valuable in medicinal chemistry (e.g., hybrid molecule synthesis ), materials science (polymer precursors ), and catalysis (ligand design ). Experimental protocols emphasize controlled reaction environments to preserve its multifunctional integrity.
科学研究应用
2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
作用机制
The mechanism of action for 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde largely depends on its functional groups:
Aldehyde Group: Can form Schiff bases with amines, which are important in biological systems.
Bromine Atom: Can participate in substitution reactions, making the compound reactive towards nucleophiles.
Prop-2-yn-1-yloxy Group: Can undergo cycloisomerization, affecting the compound’s reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
- 1-Bromo-3-(prop-2-yn-1-yloxy)benzene
- 2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
Uniqueness
2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the combination of its functional groups, which provide a diverse range of reactivity. The presence of both a bromine atom and a prop-2-yn-1-yloxy group allows for unique substitution and cycloisomerization reactions, making it a valuable compound in synthetic organic chemistry.
生物活性
2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde is a complex organic compound notable for its diverse biological activities, which stem from its unique molecular structure. This compound includes a bromine atom, a methoxy group, and a prop-2-yn-1-yloxy group attached to a benzaldehyde core, making it a subject of interest in various fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C11H9BrO3 |
| Molecular Weight | 269.09 g/mol |
| IUPAC Name | 2-bromo-4-methoxy-3-prop-2-ynoxybenzaldehyde |
| InChI Key | DNBYNBPLTDCMLX-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its functional groups:
- Aldehyde Group : Capable of forming Schiff bases with amines, which are significant in various biological processes.
- Bromine Atom : Participates in nucleophilic substitution reactions, enhancing the compound's reactivity.
- Prop-2-yn-1-yloxy Group : Can undergo cycloisomerization, influencing the compound's interactions with biological molecules.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from this structure can effectively inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus agalactiae .
In vitro assays demonstrated that certain derivatives showed minimal inhibitory concentrations (MICs) against these bacteria, highlighting their potential as antibacterial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In a study involving various derivatives synthesized from this compound, some exhibited potent cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially linked to the aldehyde functionality that interacts with cellular proteins .
Case Studies
- Study on Antibacterial Activity : A recent investigation assessed the antibacterial efficacy of several derivatives based on this compound against multiple bacterial strains. The results indicated that certain derivatives had an MIC as low as 50 µM against E. coli and S. aureus, suggesting strong antibacterial potential .
- Anticancer Evaluation : Another study focused on the anticancer properties of this compound's derivatives. The findings revealed that some compounds significantly inhibited cell proliferation in breast cancer cell lines, with IC50 values indicating effective doses for therapeutic applications .
属性
分子式 |
C11H9BrO3 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC 名称 |
2-bromo-4-methoxy-3-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C11H9BrO3/c1-3-6-15-11-9(14-2)5-4-8(7-13)10(11)12/h1,4-5,7H,6H2,2H3 |
InChI 键 |
DNBYNBPLTDCMLX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C=O)Br)OCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















